Product packaging for 5-phenyl-1H-imidazole-2-carboxylic acid(Cat. No.:CAS No. 41270-74-0)

5-phenyl-1H-imidazole-2-carboxylic acid

Cat. No.: B2864841
CAS No.: 41270-74-0
M. Wt: 188.186
InChI Key: XEGRIDHWRFXXGL-UHFFFAOYSA-N
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Description

5-Phenyl-1H-imidazole-2-carboxylic acid (CAS 41270-74-0) is a chemical scaffold of significant interest in medicinal chemistry, particularly in the urgent development of novel antibiotic resistance breakers. Its primary research value lies in its role as a core metal-binding pharmacophore for the inhibition of metallo-β-lactamases (MBLs) . MBLs are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, and there are currently no clinically available inhibitors for them. Derivatives of 1H-imidazole-2-carboxylic acid, such as this compound, are designed to chelate the zinc ions in the active site of B1 subclass MBLs (e.g., VIM-2, NDM-1) . This mechanism disrupts the enzyme's ability to hydrolyze antibiotics, thereby restoring the efficacy of co-administered drugs. Research has demonstrated that optimized inhibitors based on this scaffold exhibit potent activity, with some compounds reducing the Minimum Inhibitory Concentration (MIC) of meropenem by at least 16-fold against resistant Gram-negative bacteria . This makes this compound a critical building block for scientists developing new therapeutic strategies to overcome multidrug-resistant bacterial infections. The compound should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B2864841 5-phenyl-1H-imidazole-2-carboxylic acid CAS No. 41270-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGRIDHWRFXXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 5 Phenyl 1h Imidazole 2 Carboxylic Acid

Established Synthetic Routes to Substituted Imidazole-2-carboxylic acids

The formation of the imidazole (B134444) core, particularly with a carboxylic acid moiety at the C-2 position, can be achieved through several strategic approaches. These include building the ring from acyclic precursors (cyclization), modifying an existing imidazole ring, or employing specialized reagents that guide the formation of the desired substitution pattern.

Cyclization reactions are a foundational strategy for imidazole synthesis. The classical Radziszewski synthesis, first reported in 1858, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). bohrium.comresearchgate.net This method and its variations represent a powerful multicomponent reaction (MCR) approach, where three or more reactants combine in a single pot to form the product, thereby increasing efficiency and atom economy. bohrium.comresearchgate.net

MCRs are highly valued in modern organic synthesis for their ability to generate molecular diversity with reduced waste and shorter reaction times. researchgate.nettandfonline.com For the synthesis of polysubstituted imidazoles, a common MCR involves the condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). tandfonline.com Numerous catalysts have been employed to facilitate these reactions, including Lewis acids, solid-supported acids, and ionic liquids. bohrium.com

Another cyclization strategy involves the reaction of α-hydroxy carboxylic acids with alkynes in the presence of ammonium acetate and a combination of palladium, cerium, and bismuth reagents to yield substituted imidazoles. rsc.org One-pot reductive cyclization methods have also been developed, for instance, using sodium dithionite (B78146) to react substituted o-nitroanilines with aldehydes, which simultaneously reduces the nitro group and facilitates cyclization to form the imidazole ring. medcraveonline.comresearchgate.net

Reaction TypeKey ReactantsCatalyst/Reagent ExamplesKey Features
Radziszewski-type MCR1,2-Diketone, Aldehyde, Ammonia SourceZrCl4, Yb(OTf)3, Ionic Liquids bohrium.comtandfonline.comHigh atom economy, convergent synthesis. sciepub.com
Reductive Cyclizationo-Nitroaniline, AldehydeSodium Dithionite (Na2S2O4) medcraveonline.comOne-pot procedure, avoids harsh conditions. medcraveonline.com
From Amido-nitrilesAmido-nitrileNickel catalyst rsc.orgTolerates a variety of functional groups. rsc.org
From 2H-Azirines2H-Azirine, ImidamideMetal-free rsc.orgProceeds via bicyclic intermediate. rsc.org

An alternative to building the imidazole ring from scratch is to modify a pre-existing imidazole or a closely related precursor. The synthesis of the target carboxylic acid can often be achieved by the hydrolysis of a corresponding ester, amide, or nitrile derivative. youtube.com For example, 1,5-diaryl-1H-imidazole-4-carboxylate esters can be readily converted into their corresponding carboxylic acids through a facile hydrolysis step. mdpi.com This two-step approach—first forming a stable ester derivative and then hydrolyzing it—is a common and effective strategy. mdpi.com

Furthermore, derivatization can involve reactions that introduce the necessary functional groups onto the imidazole ring. For instance, a suitably substituted imidazole can be carboxylated, although this is often less direct than building the ring with the carboxyl group or a precursor already in place. rsc.org

Alpha-isocyanoacetates are highly versatile reagents for constructing nitrogen-containing heterocycles, including substituted imidazoles. nih.gov These compounds are particularly effective for synthesizing 1,5-disubstituted imidazole-4-carboxylates. nih.gov The general approach involves the cycloaddition reaction between an α-isocyanoacetate, such as ethyl isocyanoacetate, and an imidoyl chloride. mdpi.com

Several variations of this method have been reported:

Base-Mediated Annulation: Potassium tert-butoxide (t-BuOK) can mediate the annulation of ester isocyanoacetates with trifluoroacetimidoyl chlorides or ketenimines to produce imidazole-4-carboxylate esters in good yields. nih.gov

Silver-Catalyzed Reactions: Silver trifluoromethanesulfonate (B1224126) (AgOTf) has been used to catalyze the reaction between α-isocyanoacetates and nitrones, providing another route to these imidazole derivatives. nih.gov

Copper-Catalyzed Condensation: An early method involved the copper(I) chloride-catalyzed condensation of the potassium salt of ethyl isocyanoacetate with isothioureas. nih.gov

These methods leverage the unique reactivity of the isocyano group to efficiently construct the imidazole ring with a carboxylate precursor at a specific position.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity, or the control over the position of substituents on the final ring structure, is a critical aspect of imidazole synthesis. In multicomponent reactions, the final substitution pattern is determined by the specific reactants used. For example, in a four-component synthesis using a 1,2-diketone, an aldehyde, and an amine, the substituents from each component are incorporated into predictable positions on the imidazole ring.

Recent studies have explored how functional groups within the reactants can direct the reaction pathway and control regioselectivity. For instance, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from diaminomaleonitrile-based imines and aromatic aldehydes demonstrated high regiocontrol. nih.gov Computational studies revealed that the 2-hydroxyaryl group plays a crucial role in driving the reaction's regioselectivity. nih.gov This group facilitates an intramolecular proton transfer in a key intermediate, which steers the reaction toward the formation of the imidazole derivative instead of other potential products like 1,2-dihydropyrazines. nih.gov This self-assisted mechanism highlights how strategically placed functional groups can be used to achieve precise control over the molecular architecture. Stereochemical control is generally not a factor in the synthesis of the aromatic imidazole ring itself, but it can be relevant in the synthesis of precursors or if chiral substituents are present.

Green Chemistry Approaches and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" protocols for imidazole synthesis. mdpi.com These methods aim to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous materials. mdpi.comnih.gov

Key green chemistry approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and improve product yields compared to conventional heating. mdpi.comnih.govwjbphs.com This technique is particularly effective for multicomponent reactions. wjbphs.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a core principle of green chemistry. nih.govwjbphs.com Many modern imidazole syntheses are performed in these safer media.

Reusable Catalysts: Employing solid-supported or heterogeneous catalysts simplifies product purification and allows the catalyst to be recovered and reused for multiple reaction cycles. tandfonline.comsciepub.com Examples include sulphated yttria and diethyl ammonium hydrogen phosphate (B84403), which have been used as efficient and recyclable catalysts for the synthesis of trisubstituted and tetrasubstituted imidazoles. tandfonline.comsciepub.com

One-Pot Reactions: Multicomponent reactions are inherently green as they reduce the number of separate synthesis and purification steps, saving time, energy, and materials. medcraveonline.comsciepub.com

Green ApproachExampleBenefit
Microwave IrradiationThree-component synthesis of triphenyl-imidazole. wjbphs.comReduced reaction time, increased yield (90.9% vs 69.6% conventional). wjbphs.com
Eco-Friendly SolventsSynthesis in EtOH:H2O (1:1). nih.govReduces use of hazardous and volatile organic solvents. nih.gov
Reusable CatalystDiethyl ammonium hydrogen phosphate for MCR. sciepub.comCost-effective, easy work-up, catalyst can be reused. sciepub.com
One-Pot SynthesisReductive cyclization using Na2S2O4. medcraveonline.comMinimizes use of reagents and solvents, reduces reaction time. medcraveonline.com

Mechanism-Based Elucidation of Key Synthetic Steps

Understanding the reaction mechanism is essential for optimizing synthetic routes and predicting outcomes. For the synthesis of imidazoles, several key mechanisms have been elucidated.

Radziszewski-type Mechanism: The formation of the imidazole ring in the Radziszewski reaction and related MCRs generally proceeds through a series of condensation and cyclization steps. The process is believed to involve the initial condensation of the dicarbonyl compound with ammonia to form a diimine, followed by reaction with an aldehyde and subsequent dehydrative aromatization to yield the imidazole core. researchgate.net

Reductive Cyclization Mechanism: In the one-pot synthesis using sodium dithionite, the mechanism begins with the reduction of the nitro group on the o-nitroaniline to a nitroso or hydroxylamine (B1172632) intermediate. medcraveonline.com This is followed by condensation with the aldehyde to form a Schiff base. The remaining nitro-group-derived functionality is then fully reduced to an amine, which undergoes intramolecular cyclization onto the imine carbon, followed by oxidation/aromatization to form the stable benzimidazole (B57391) ring. medcraveonline.com

Isocyanoacetate-based Mechanism: The synthesis of imidazoles from α-isocyanoacetates and imidoyl chlorides involves a cycloaddition reaction. The isocyanoacetate acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride. This is followed by an intramolecular cyclization where the nitrogen of the intermediate attacks the isonitrile carbon, leading to the formation of the five-membered ring. Subsequent elimination and tautomerization yield the aromatic imidazole-carboxylate product.

Base-Catalyzed Hydroamidation: For some precursors, such as propargylic ureas, a base-catalyzed intramolecular hydroamidation can occur. acs.org DFT studies suggest a pathway involving a base-mediated isomerization to an allenamide intermediate, which then cyclizes to form the imidazol-2-one ring. acs.org While this forms an imidazolone, the mechanistic principles of base-mediated cyclization are relevant to the broader class of imidazole syntheses.

Advanced Spectroscopic and Structural Characterization of 5 Phenyl 1h Imidazole 2 Carboxylic Acid Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable insights into the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-phenyl-1H-imidazole-2-carboxylic acid and its analogs, the ¹H NMR spectrum reveals characteristic signals for the protons of the phenyl and imidazole (B134444) rings, as well as the carboxylic acid and N-H protons.

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of the phenyl ring. For instance, in the analog 2-phenyl-1H-benzo[d]imidazole, the protons of the phenyl group appear as multiplets in the range of δ 7.31-8.26 ppm. rsc.org

The imidazole ring protons also exhibit distinct chemical shifts. The C4-H proton of the imidazole ring is typically observed as a singlet. The N-H proton of the imidazole ring is often a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration, but it is generally found in the downfield region, often above δ 10.0 ppm. For example, in 2-phenyl-1H-benzo[d]imidazole, a broad singlet corresponding to the N-H proton is observed at δ 11.68 ppm. rsc.org The carboxylic acid proton (-COOH) is also a broad singlet and appears even further downfield, typically between δ 10.0 and 13.0 ppm.

¹H NMR Spectral Data for Analogs of this compound
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-phenyl-1H-benzo[d]imidazoleDMSO-d611.68 (brs, 1H, NH), 8.11 - 8.26 (m, 2H, Ar-H), 7.31 - 7.48 (m, 3H, Ar-H), 7.23 - 7.38 (m, 2H, Ar-H), 7.04 - 7.22 (m, 2H, Ar-H) rsc.org
5-Chloro-2-phenyl-benzo[d]imidazoleDMSO-d613.10 (brs, 1H, NH), 8.17 (d, J = 8.0 Hz, 2H, Ar-H), 7.60-7.50 (m, 5H, Ar-H), 7.26-7.21 (m, 1H, Ar-H) rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound and its analogs, the ¹³C NMR spectrum shows characteristic signals for the carboxylic acid carbonyl carbon, the carbons of the phenyl ring, and the carbons of the imidazole ring. The carboxylic acid carbonyl carbon is typically found in the most downfield region of the spectrum, generally between δ 160 and 185 ppm. libretexts.org

The carbons of the phenyl ring usually appear in the aromatic region, between δ 110 and 140 ppm. The chemical shifts of the imidazole ring carbons are also found in the aromatic region. For example, in 2-phenyl-1H-benzo[d]imidazole, the carbon signals are observed at δ 155.9, 132.4, 130.2, 127.6, 124.0, 122.6, 118.0, 109.1, and 104.1 ppm. rsc.org In some instances, particularly with fast tautomerization of the imidazole ring, the signals for the imidazole carbons can be broad or even undetectable in conventional ¹³C NMR spectra.

¹³C NMR Spectral Data for Analogs of this compound
CompoundSolventChemical Shift (δ, ppm)
2-phenyl-1H-benzo[d]imidazoleDMSO-d6155.9, 132.4, 130.2, 127.6, 124.0, 122.6, 118.0, 109.1, 104.1 rsc.org
5-Chloro-2-phenyl-benzo[d]imidazoleDMSO-d6153.10, 137.90, 130.31, 130.30, 129.70, 129.65, 129.18, 129.01, 126.20, 126.00, 122.52, 118.00, 112.5 rsc.org

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons in the phenyl and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is essential for assigning the carbon signals based on their attached, and usually already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the imidazole C4-H proton and the carbons of the phenyl ring at C5, as well as the carboxylic acid carbonyl carbon at C2.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically hydrogen-bonded in the solid state. libretexts.org The C=O stretching vibration of the carboxylic acid group will give rise to a strong absorption band, usually in the range of 1680-1710 cm⁻¹. The N-H stretching vibration of the imidazole ring is expected to appear as a medium to strong band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. For the related compound 2,4,5-triphenyl-1H-imidazole, N-H stretching is observed at 3435 cm⁻¹, and C=N and C=C aromatic stretching vibrations are seen at 1577 cm⁻¹ and 1462 cm⁻¹, respectively. instanano.com

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For imidazole derivatives, characteristic ring stretching and deformation modes are observed. In imidazole itself, strong Raman bands are seen in the 1300-1500 cm⁻¹ region, corresponding to ring stretching and bending vibrations. The phenyl group will also exhibit characteristic Raman bands, including the ring breathing mode around 1000 cm⁻¹.

Characteristic FTIR Absorption Bands for Functional Groups in this compound Analogs
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretching (H-bonded)2500-3300Strong, Very Broad
Carboxylic Acid C=OStretching1680-1710Strong
Imidazole N-HStretching3100-3300Medium-Strong
Aromatic C-HStretching3000-3100Medium-Weak
Aromatic C=C and C=NStretching1400-1600Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of carboxylic acids under electron ionization (EI) often involves characteristic losses. A common fragmentation pathway for aromatic carboxylic acids is the loss of a hydroxyl radical (-OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ peak. The stability of the aromatic rings would likely lead to a relatively intense molecular ion peak. In the case of 2,4,5-triphenyl-1H-imidazole, the molecular ion peak (M+) is observed at m/z 297.58. instanano.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

For this compound, the presence of conjugated π-systems in the phenyl and imidazole rings is expected to result in strong UV absorption. Aromatic systems typically exhibit π → π* transitions. For instance, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol shows absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions. spectrabase.com The position of the absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings. For imidazole-2-carboxaldehyde, two broad and strong absorption bands are observed in the ranges of 220-250 nm and 270-300 nm. walisongo.ac.id

UV-Vis Absorption Data for Analogs of this compound
CompoundSolventλmax (nm)Transition
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenolDMF340, 406 spectrabase.comπ→π
Imidazole-2-carboxaldehydeAqueous287 walisongo.ac.idπ→π

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, thereby defining the exact conformation of the molecule in the solid state. nih.gov For imidazole derivatives, SCXRD elucidates the planarity of the imidazole and phenyl rings and their relative orientations.

The analysis of complex imidazole derivatives, such as 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, demonstrates the power of this technique. In one study, SCXRD analysis revealed that the molecule consists of two phenyl rings, one methoxyphenyl ring, one methylpyridine ring, and the central imidazole ring. iosrjournals.org The dihedral angles between the central imidazole ring and the surrounding phenyl and methoxyphenyl rings were precisely determined, highlighting significant rotational differences between the substituents. iosrjournals.org

The data obtained from SCXRD is typically presented in a crystallographic information file (CIF), which includes details on the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is fundamental for understanding the supramolecular assembly, which is often governed by hydrogen bonding and π–π stacking interactions. figshare.com For instance, in related imidazole structures, intermolecular N—H···N hydrogen bonds are common features that dictate the crystal packing. researchgate.net

Table 1: Representative Crystallographic Data for an Imidazole Analog This table presents typical data obtained from a single-crystal X-ray diffraction experiment for a substituted imidazole derivative, illustrating the parameters determined.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 16.789(7)
β (°) ** 98.54(2)
Volume (ų) **2598(2)
Z (molecules/unit cell) 4
Final R-factor 0.0425

Powder X-ray Diffraction for Polymorphic Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. nih.gov Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Powder X-ray diffraction (PXRD) is a primary and rapid technique used to identify and characterize these different polymorphic forms. nih.govuny.ac.id Unlike SCXRD, which analyzes a single crystal, PXRD provides a diffraction pattern for a bulk, microcrystalline sample, representing the average diffraction from many randomly oriented crystallites. nih.gov

Each polymorph produces a unique PXRD pattern, characterized by a distinct set of peak positions (in degrees 2θ) and relative intensities. uny.ac.id This pattern serves as a fingerprint for a specific crystalline phase. Therefore, PXRD is instrumental in identifying the presence of a particular polymorph, detecting polymorphic impurities, and monitoring phase transitions during manufacturing or storage. uny.ac.idmdpi.com

In the pharmaceutical industry, identifying and controlling polymorphism is critical. For example, studies on the antibiotic cefadroxil revealed two polymorphic forms, the "Micetich" form and the later-discovered, more crystalline "Bouzard" form, each with a unique powder diffraction pattern. ucl.ac.uk Similarly, for analogs of this compound, PXRD would be the method of choice to screen for different crystalline forms that may arise under various crystallization conditions. The comparison of experimental PXRD patterns against a database of known forms allows for definitive phase identification. nih.gov

Table 2: Hypothetical PXRD Data for Two Polymorphs of an Imidazole Carboxylic Acid Analog This table illustrates how PXRD data can differentiate between two hypothetical polymorphs (Form A and Form B) based on their characteristic diffraction peaks.

Form A Form B
Peak Position (2θ°) Relative Intensity (%)
8.8100
12.565
15.140
18.280
21.955
25.490

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values serves to validate the empirical formula and confirm the purity of the synthesized compound.

For this compound, the molecular formula is C₁₀H₈N₂O₂. sigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated with high precision. This technique is routinely employed in the characterization of newly synthesized compounds, including various imidazole derivatives and their coordination complexes. figshare.comresearchgate.net For example, the characterization of Ag(I) complexes with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid involved elemental analysis to confirm the composition of the final structures. figshare.com

The validation provided by elemental analysis is a crucial step in the structural elucidation process, complementing spectroscopic and diffraction data to provide a comprehensive characterization of the molecule.

Table 3: Elemental Analysis Data for this compound This table shows the calculated elemental composition for the molecular formula C₁₀H₈N₂O₂.

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Theoretical Composition (%)
CarbonC12.011188.1863.83%
HydrogenH1.008188.184.28%
NitrogenN14.007188.1814.89%
OxygenO15.999188.1817.00%

Based on a comprehensive search of available literature, specific computational and theoretical investigation data for the compound “this compound” is not available. Published research containing detailed Density Functional Theory (DFT) calculations or specific molecular docking studies for this exact molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for "this compound." Fulfilling the request would require speculative data, which falls outside the scope of providing factual and accurate information.

For context, computational studies have been performed on related imidazole and benzimidazole (B57391) derivatives. These studies analyze properties like molecular geometry, electronic structure, and protein-binding potential. irjweb.comnih.govarabjchem.orgnih.govbiointerfaceresearch.comnih.gov However, these findings are specific to the molecules investigated in those papers and cannot be accurately extrapolated to "this compound."

Computational and Theoretical Investigations of 5 Phenyl 1h Imidazole 2 Carboxylic Acid

Molecular Docking Studies for Protein-Ligand Interactions

Analysis of Non-Covalent Interactions (Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

Non-covalent interactions are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of 5-phenyl-1H-imidazole-2-carboxylic acid. The imidazole (B134444) ring, being an electron-rich aromatic system with both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), actively participates in these interactions. nih.govnih.govvu.nl

Hydrogen Bonding: The primary non-covalent interaction involving this molecule is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The imidazole ring contributes an N-H donor and a nitrogen acceptor. asu.edu These sites facilitate the formation of strong intermolecular hydrogen bonds, often leading to the creation of dimers or more extensive supramolecular networks in the solid state. mdpi.commdpi.com Computational studies, such as those employing Quantum Theory of Atoms in Molecules (QTAIM), can classify these bonds, revealing their strength and nature, which can range from weak to strong interactions of an intermediate character between closed-shell and shared bonds. researchgate.net

Pi-Stacking: The presence of two aromatic rings, the phenyl and the imidazole moieties, allows for significant π-π stacking interactions. vu.nl These interactions occur when the aromatic rings align in a parallel or near-parallel fashion, contributing to crystal packing and molecular stability. rsc.org The strength of this stacking is influenced by substituents on the phenyl ring. researchgate.net Theoretical calculations can determine the centroid-to-centroid distances of these interactions, which typically range from 3.5 to 4.0 Å. researchgate.netresearchgate.net Enhanced coupling through π-stacking has been demonstrated in imidazole-based systems, creating efficient conductance pathways. nih.govrsc.org

Hydrophobic Interactions: The phenyl group imparts a significant hydrophobic character to the molecule. In aqueous environments or within biological systems, this hydrophobic region influences how the molecule orients itself to minimize contact with polar surroundings, which is a critical factor in ligand-receptor binding.

Computational tools like Hirshfeld surface analysis are employed to visualize and quantify these varied non-covalent interactions. This method maps intermolecular contacts and provides a fingerprint plot that distinguishes the contributions of different interaction types, such as H···H, O···H, and C···H contacts. mdpi.comrsc.org

Table 1: Summary of Non-Covalent Interactions in Imidazole Derivatives
Interaction TypeParticipating GroupsTypical Distance (Å)SignificanceComputational Analysis Method
Hydrogen Bonding -COOH, N-H, N (imidazole)1.5 - 2.5 (H···A)Crystal structure, solubility, biological recognitionQTAIM, DFT
Pi-Stacking Phenyl ring, Imidazole ring3.5 - 4.0 (centroid-centroid)Crystal packing, electronic coupling, stabilityDFT, X-ray crystallography analysis
Hydrophobic Interactions Phenyl groupN/AMolecular orientation in polar media, receptor bindingMolecular Dynamics
C-H···π Interactions C-H bonds, aromatic rings2.8 - 3.0Structural stabilizationHirshfeld Surface Analysis, DFT

Molecular Dynamics Simulations for Dynamic Interaction Profiles

Molecular Dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of this compound over time, providing insights that are inaccessible from static models. nih.gov By simulating the physical movements of the atoms and molecules, MD can reveal the stability of ligand-protein complexes, conformational changes, and the nature of interactions in a solvated environment. ijsrset.com

Simulations typically run for nanoseconds to microseconds, tracking the trajectory of the molecule. Key analyses performed on these trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to analyze the stability of the molecule or a complex it forms with a biological target. A stable RMSD value over time suggests the system has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the molecule. For instance, it can show the relative movement of the phenyl ring compared to the more rigid imidazole-carboxylic acid core.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over the simulation period, providing a dynamic profile of these crucial interactions.

In the context of drug design, MD simulations are used to refine docking poses and calculate binding free energies (e.g., using MM/PBSA or MM/GBSA methods), which provides a more accurate prediction of binding affinity. ijsrset.com For derivatives of this compound, MD simulations can elucidate how different substituents affect the dynamic interactions with a target receptor, explaining changes in biological activity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For derivatives of this compound, QSAR studies explore how modifications to the molecular structure quantitatively affect a specific biological endpoint, such as enzyme inhibition or cytotoxicity. nih.govresearchgate.net

The theoretical foundation of QSAR involves calculating molecular descriptors, which are numerical values that encode different aspects of the molecule's structure and properties. These descriptors fall into several categories:

Electronic Descriptors: (e.g., Hammett constants, partial atomic charges) describe the electron distribution and its influence on reactivity and interaction.

Hydrophobic Descriptors: (e.g., LogP) quantify the molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions.

Steric Descriptors: (e.g., molar refractivity, STERIMOL parameters) describe the size and shape of the molecule, which are critical for fitting into a receptor's binding site. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Once calculated, these descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model that predicts the dependent variable (biological activity). nih.gov A robust QSAR model is characterized by high statistical quality (e.g., high R² value) and predictive potential, validated using techniques like leave-one-out cross-validation. nih.gov

For instance, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives revealed that the lipophilicity of substituents on the 5-phenyl ring increased cytotoxicity, while the presence of a hydrogen bond donor group at the meta position reduced it. nih.gov Such models provide invaluable theoretical guidance for designing new, more potent, and selective derivatives.

Table 2: Key Molecular Descriptors in QSAR Modeling
Descriptor TypeExample(s)Information EncodedRelevance to Activity
Electronic Hammett sigma (σ), Dipole MomentElectron-donating/withdrawing ability, charge distributionElectrostatic interactions with target
Hydrophobic LogP, π constantLipophilicity, water/oil partitioningMembrane transport, hydrophobic binding
Steric Molar Refractivity (MR), STERIMOLMolecular size, volume, and shapeComplementarity with receptor binding site
Topological Wiener Index, Connectivity IndicesMolecular branching, size, and shapeOverall molecular architecture

Theoretical Spectroscopic Prediction and Validation

Computational chemistry provides methods to predict the spectroscopic properties of molecules with a high degree of accuracy. These theoretical predictions are vital for validating experimental data, assigning spectral bands, and understanding the relationship between molecular structure and spectroscopic output. dergipark.org.tr Density Functional Theory (DFT) is the most common method used for this purpose. dergipark.org.trresearchgate.net

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. dergipark.org.tr The calculated spectrum can be compared with the experimental FT-IR and FT-Raman spectra. This comparison helps in the definitive assignment of vibrational modes to specific functional groups, such as the C=O stretch of the carboxylic acid, the N-H bend of the imidazole, and the aromatic C-H stretches of the phenyl ring. mdpi.com A good correlation between theoretical and experimental spectra confirms the optimized molecular geometry used in the calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. By comparing these predicted values with experimental data, researchers can confirm the molecular structure and assign specific peaks to individual atoms in the molecule. medcraveonline.comnih.gov This is particularly useful for complex structures or for distinguishing between isomers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. These calculations provide insights into the molecular orbitals involved in the transitions (e.g., HOMO-LUMO transitions) and help explain the effects of substituents on the absorption maxima. dergipark.org.tr

This synergy between theoretical prediction and experimental validation provides a comprehensive understanding of the molecule's structural and electronic properties.

Coordination Chemistry and Supramolecular Architecture of 5 Phenyl 1h Imidazole 2 Carboxylic Acid

Ligand Properties of 5-Phenyl-1H-imidazole-2-carboxylic acid and its Derivatives

The utility of this compound in coordination chemistry stems from its inherent properties as a ligand—a molecule that binds to a central metal atom. Its derivatives, which may feature different substituents, are also widely explored to fine-tune these properties for specific applications. nih.gov The imidazole (B134444) ring is a crucial component in many biological systems, including the amino acid histidine, and its ability to participate in various noncovalent interactions is key to the function of biomolecules like hemoglobin. nih.gov

The coordination behavior of this compound is heavily influenced by the pH of the system, which governs the protonation state of its functional groups. The molecule contains two key sites for coordination: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. walshmedicalmedia.comresearchgate.net

The carboxylic acid group (-COOH) can be deprotonated to form a carboxylate (-COO⁻), which can then coordinate to metal ions. Similarly, the imidazole ring has a basic nitrogen atom that can be protonated. These protonation and deprotonation events are reversible equilibria. nih.gov The deprotonated carboxylate group is a potent coordination site, and the nitrogen atoms of the imidazole ring also serve as effective donor sites for metal ions. walshmedicalmedia.comresearchgate.net The specific atoms involved in binding and the resulting coordination mode can vary depending on which functional groups are deprotonated. researchgate.net

This compound is considered a multifunctional ligand because it possesses multiple potential donor atoms (two imidazole nitrogens and two carboxylate oxygens). walshmedicalmedia.comresearchgate.net This versatility allows it to adopt various coordination modes, binding to metal centers in several ways:

Monodentate: Binding through a single atom, such as one nitrogen of the imidazole ring. jocpr.com

Bidentate: Binding through two atoms, for example, using both oxygen atoms of the carboxylate group to chelate a metal ion.

Bridging: Connecting two or more metal centers, which is crucial for the formation of coordination polymers.

This flexibility in coordination enables the generation of diverse and complex structures, from simple mononuclear complexes to high-dimensional coordination polymers. walshmedicalmedia.com The choice of metal ion, solvent, and reaction conditions can direct the ligand to adopt a specific coordination mode, allowing for the rational design of materials with desired architectures. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives involves reacting the ligand with a suitable metal salt, often under hydro(solvo)thermal conditions. rsc.org The resulting compounds are then rigorously characterized to determine their structure and properties.

This ligand has been successfully used to create complexes with a wide range of transition metals. Research has documented the synthesis of complexes with copper(II), nickel(II), cobalt(II), zinc(II), cadmium(II), lead(II), and silver(I). jocpr.comrsc.orgnih.govresearchgate.net The reaction typically involves mixing the ligand and a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). jocpr.comnih.gov The resulting complexes often precipitate from the solution and can be isolated by filtration. nih.gov The stoichiometry of these complexes, i.e., the metal-to-ligand ratio, can vary, with common ratios being 1:1 and 1:2. researchgate.net

To confirm the successful synthesis of a metal complex and to fully understand its structure, a combination of analytical techniques is employed. nih.govorientjchem.org

Technique Purpose and Information Obtained
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the complex, which helps to confirm its empirical formula and stoichiometry. researchgate.net
FT-IR Spectroscopy Infrared spectroscopy is used to identify the functional groups involved in coordination. A shift in the vibrational frequencies of the C=O (carboxylate) and C=N (imidazole) bonds in the complex compared to the free ligand indicates their participation in binding to the metal ion. nih.govekb.eg
UV-Vis Spectroscopy This technique provides information about the electronic structure of the complex and the coordination environment of the metal ion by analyzing electronic transitions. researchgate.net
NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II), Cd(II)), Nuclear Magnetic Resonance spectroscopy can elucidate the structure in solution. The similarity of the complex's spectrum to that of the free ligand, with minor shifts, can confirm coordination. jocpr.comorientjchem.org
X-ray Crystallography Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a complex in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and how the molecules are arranged in the crystal lattice. rsc.org

These characterization methods provide a comprehensive picture of the synthesized metal complexes, from their basic composition to their intricate three-dimensional architecture. nih.gov

Supramolecular Assembly and Hydrogen-Bonded Frameworks

Beyond the coordination bonds that form metal complexes, this compound is adept at forming larger structures through weaker, noncovalent interactions. The presence of both hydrogen-bond donor groups (the N-H of the imidazole and the O-H of the carboxylic acid) and acceptor groups (the imidazole nitrogen and carboxylate oxygens) makes it an excellent candidate for building supramolecular assemblies. walshmedicalmedia.comresearchgate.netx-mol.net

These molecules can self-assemble through a network of hydrogen bonds, such as N-H···O and O-H···O interactions, to form well-ordered, crystalline structures known as hydrogen-bonded organic frameworks (HOFs). x-mol.netresearchgate.net In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl and imidazole rings can further stabilize these extended networks. researchgate.netresearchgate.net

The combination of coordination bonds and these noncovalent interactions can lead to the formation of one-, two-, or three-dimensional frameworks. rsc.orgresearchgate.net For instance, individual complex units can be linked together by hydrogen bonds to create a higher-dimensional supramolecular network. researchgate.net These ordered frameworks are of great interest because their porous or channel-like structures can be exploited for applications such as proton conduction. x-mol.netresearchgate.net

Design Principles for Self-Assembly in the Solid State

The self-assembly of molecules like this compound in the solid state is governed by the principles of molecular recognition and thermodynamic minimization. The goal is to arrange molecules into a stable, ordered crystalline lattice through specific and directional non-covalent interactions. nih.govnih.govharvard.edu The predictability of these interactions allows for the strategic design of desired supramolecular architectures. nih.govharvard.edu

Key design principles include:

Hierarchical Interactions: Strong and highly directional interactions, such as the hydrogen bonds formed by the carboxylic acid and imidazole N-H groups, typically dictate the primary structural motifs. researchgate.net Weaker interactions, like C-H···O bonds and π-π stacking involving the phenyl and imidazole rings, then guide the packing of these primary motifs into the final three-dimensional structure. researchgate.netnih.gov

Synthons and Supramolecular Motifs: The concept of "supramolecular synthons" is central to designing self-assembled structures. For this molecule, predictable synthons include the carboxylic acid dimer motif (R²₂(8) graph set) and the catemer chain motif, as well as acid-imidazole hydrogen bonding. researchgate.net The interplay between these competing interactions determines the final assembled structure.

Kinetic vs. Thermodynamic Control: The conditions of crystallization, such as solvent, temperature, and concentration, can influence whether the final structure is the most thermodynamically stable product or a kinetically trapped intermediate. This allows for the possibility of isolating different polymorphic forms of the same compound with distinct architectures and properties.

Role of Carboxylic Acid and Imidazole Moieties in Intermolecular Interactions

The carboxylic acid and imidazole functional groups are the primary drivers of intermolecular interactions in this compound. Their distinct electronic and geometric characteristics enable a diverse range of non-covalent bonds that define the supramolecular assembly. researchgate.netmdpi.com

The carboxylic acid moiety is a powerful and versatile functional group in crystal engineering. mdpi.comnih.gov

It can act as both a strong hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov

This dual nature facilitates the formation of robust and highly directional hydrogen-bonded patterns, most commonly the centrosymmetric dimer motif where two carboxylic acid groups interact via a pair of O-H···O bonds. mdpi.com

The imidazole moiety also plays a crucial and multifaceted role. researchgate.net

The N-H group is a reliable hydrogen bond donor. nih.gov

The non-protonated nitrogen atom acts as a hydrogen bond acceptor. researchgate.netnih.gov

This allows for the formation of strong N-H···N or N-H···O hydrogen bonds, leading to the creation of chains, layers, or more complex networks. researchgate.netnih.gov

The aromatic nature of both the imidazole and the attached phenyl ring introduces the possibility of π-π stacking and C-H···π interactions, which provide additional stabilization to the crystal packing. nih.govmdpi.com

Table 1: Key Intermolecular Interactions involving Carboxylic Acid and Imidazole Moieties
Interaction TypeDonor GroupAcceptor GroupTypical Role in Supramolecular Assembly
O-H···O Hydrogen BondCarboxylic Acid (-COOH)Carboxylic Acid (C=O)Formation of robust dimers and chains. mdpi.comnih.gov
N-H···N Hydrogen BondImidazole (-NH)Imidazole (N)Creation of linear or zigzag molecular chains. nih.govnih.gov
N-H···O Hydrogen BondImidazole (-NH)Carboxylic Acid (C=O)Linking of primary acid-based motifs by imidazole units. researchgate.net
π-π StackingPhenyl/Imidazole RingPhenyl/Imidazole RingStabilizing the packing of layers or chains. mdpi.com

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The presence of both a carboxylate group and nitrogen atoms in the imidazole ring makes this compound an excellent candidate for use as an organic linker in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netrsc.org The judicious selection of metal ions and the ligand's versatile coordination modes allows for the synthesis of materials with diverse structures and potential functions. rsc.orgacs.orgacs.org

Upon deprotonation, the carboxylate group offers several coordination modes to metal centers:

Monodentate: One oxygen atom binds to a single metal ion. mdpi.com

Bidentate Chelating: Both oxygen atoms bind to the same metal ion.

Bidentate Bridging: The two oxygen atoms bridge two different metal ions, a common mode for building extended networks. mdpi.com

The imidazole ring provides additional coordination sites through its nitrogen atoms, which can coordinate to metal ions. researchgate.netresearchgate.net This multi-functionality allows the ligand to act as a bridge between metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. mdpi.comacs.org The specific architecture of the resulting CP or MOF is influenced by factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, the reaction temperature, and the solvent used. acs.orgmdpi.com Ligands incorporating both imidazole and carboxylate functionalities are widely employed in the design of novel MOFs with tailored properties. rsc.orgacs.org

Table 2: Potential Coordination Modes of this compound in CPs and MOFs
Functional GroupCoordination SitePotential Coordination ModeResulting Structure
Carboxylate (-COO⁻)Oxygen AtomsMonodentate, Bidentate (Chelating/Bridging)Links metal ions to form chains, layers, or 3D networks. mdpi.comresearchgate.net
ImidazoleNitrogen AtomMonodentateActs as a secondary linker or terminal ligand. researchgate.net
CombinedN and O AtomsBridging (e.g., N-metal-O)Creates higher-dimensional and more robust frameworks. rsc.org

Structure Activity Relationship Sar and Mechanistic Studies of 5 Phenyl 1h Imidazole 2 Carboxylic Acid Derivatives in Enzyme Modulation

General Principles of Structure-Activity Relationship in Imidazole (B134444) Derivatives

The biological activity of imidazole derivatives is intrinsically linked to the nature and position of substituents on the imidazole ring. The core structure of 5-phenyl-1H-imidazole-2-carboxylic acid offers several points for modification, each capable of profoundly influencing the compound's interaction with a target enzyme. Key structural features that govern the activity of this class of molecules include the electronic properties of the substituents, their steric bulk, and their potential for hydrogen bonding.

The imidazole ring itself, with its aromatic character and nitrogen atoms, can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding with amino acid residues in the enzyme's active site. The carboxylic acid group at the 2-position is a critical feature, often acting as a key anchoring point through ionic interactions or hydrogen bonds with positively charged or polar residues. The phenyl group at the 5-position provides a large hydrophobic surface that can engage in van der Waals interactions with nonpolar pockets within the enzyme.

Systematic modifications of these core components allow for the exploration of the chemical space and the optimization of inhibitory potency. For instance, the addition of electron-withdrawing or electron-donating groups to the phenyl ring can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity. Similarly, varying the size and shape of substituents can probe the steric constraints of the enzyme's binding site, leading to the design of more selective and potent inhibitors.

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes, revealing a broad spectrum of potential therapeutic applications. These studies not only quantify the inhibitory potency of these compounds but also provide valuable insights into their mechanisms of action.

Inhibition of Xanthine (B1682287) Oxidase by Imidazole Carboxylic Acids

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Research has shown that derivatives of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid are potent inhibitors of xanthine oxidase.

A study on a series of these derivatives revealed excellent inhibitory potency, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the clinically used drug Febuxostat. units.itnih.gov The structure-activity relationship for these compounds highlighted the importance of the 1-hydroxyl substitution for potent inhibition.

Table 1: Xanthine Oxidase Inhibitory Activity of 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives

Compound Substituent on Phenyl Ring IC50 (µM)
4d 4-OCH3 0.003
4e 3,4-di-OCH3 0.003
4f 3-OCH3, 4-OH 0.006

This table is based on data from a study on 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, which are structurally related to the core compound of interest. units.itnih.gov

Modulation of Metallo-β-Lactamases by 1H-Imidazole-2-carboxylic acid Derivatives

The rise of antibiotic resistance is a major global health threat, and metallo-β-lactamases (MBLs) are key enzymes responsible for the resistance of bacteria to β-lactam antibiotics. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has led to the development of potent inhibitors of VIM-type MBLs. nih.gov These studies emphasize the importance of appropriate substituents at the N-1 position of the imidazole ring for achieving potent inhibition. nih.gov The carboxylic acid at the C-2 position is crucial for coordinating with the zinc ions in the active site of the MBL, a key interaction for inhibitory activity.

Interaction with Other Enzymes (e.g., β-Glucuronidase, Pin1, Lysine (B10760008) Demethylase)

The versatility of the imidazole scaffold allows for its interaction with a wide array of other enzymes.

β-Glucuronidase: Certain benzimidazole (B57391) derivatives, which share structural similarities with the 5-phenyl-1H-imidazole core, have shown potent inhibitory activity against β-glucuronidase, an enzyme implicated in the development of certain cancers. One study reported benzimidazole derivatives with IC50 values significantly lower than the standard inhibitor, D-saccharic acid 1,4-lactone. nih.govresearchgate.net The structure-activity relationship suggested that the nature and position of substituents on the benzimidazole ring play a crucial role in determining the inhibitory potential. nih.govresearchgate.net

Pin1: The peptidyl-prolyl cis/trans isomerase Pin1 is a key regulator of cellular signaling and is overexpressed in many cancers. A novel series of Pin1 inhibitors based on a phenyl imidazole acid core has been reported, with some compounds demonstrating sub-micromolar inhibitory activity. unipi.it These inhibitors have been shown to block the growth of prostate cancer cells where Pin1 is essential. unipi.it

Lysine Demethylase: Lysine demethylases are epigenetic modifiers that play a critical role in gene regulation and are attractive targets for cancer therapy. While specific studies on this compound derivatives are limited, benzimidazole pyrazole (B372694) molecules have been identified as inhibitors of the KDM4 subfamily of lysine demethylases. mdc-berlin.de These compounds are thought to function in part by chelating the active-site Fe2+. mdc-berlin.de

Elucidation of Enzyme Inhibition Mechanisms (e.g., Mixed-Type Inhibition)

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. For the inhibition of xanthine oxidase by 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, Lineweaver-Burk plot analysis has revealed a mixed-type inhibition mechanism for some of the most potent compounds. units.itnih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This complex mechanism of action can offer advantages in terms of inhibitor efficacy under varying substrate concentrations.

Impact of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the phenyl and imidazole rings.

For xanthine oxidase inhibitors, substitutions on the phenyl ring have a significant impact on potency. For example, methoxy (B1213986) groups at the 3- and 4-positions of the phenyl ring were found to be highly favorable for activity. units.itnih.gov This suggests that the electronic and steric properties of these substituents are critical for optimal interaction with the enzyme's active site.

In the context of metallo-β-lactamase inhibitors, structure-activity relationship studies have underscored the importance of substituents at the 1-position of the imidazole ring. nih.gov These substituents are thought to engage with flexible active site loops of the enzyme, leading to potent inhibition. nih.gov

For β-glucuronidase inhibitors, a plausible structure-activity relationship has been established which suggests that the variation in inhibitory potential is mainly based upon the substituents attached to the phenyl ring of benzimidazole-triazolothiadiazole hybrids.

The strategic placement of different functional groups allows for the fine-tuning of a compound's properties, including its potency, selectivity, and pharmacokinetic profile. A thorough understanding of these substituent effects is therefore essential for the rational design of new and improved enzyme modulators based on the this compound scaffold.

Positional Isomerism and Substituent Nature

The spatial arrangement of the phenyl group and the nature of other substituents on the imidazole ring are fundamental to the biological activity of this compound derivatives. Structure-activity relationship (SAR) studies consistently demonstrate that even minor alterations in the position of a substituent can lead to significant changes in enzyme inhibition potency.

For instance, the position of substituents on the phenyl ring directly influences the molecule's interaction with the target enzyme. Research on related heterocyclic scaffolds like benzimidazoles shows that substitutions at different positions on the core structure profoundly affect anti-inflammatory activity. mdpi.com In many kinase inhibitors, the precise placement of functional groups is essential for fitting into the ATP-binding pocket and achieving high affinity. The orientation of the phenyl group relative to the imidazole core determines how the molecule presents its interaction points to the amino acid residues in an enzyme's active site.

Table 1: Illustrative Impact of Phenyl Ring Substituents on Enzyme Inhibition This table is a representative example based on general SAR principles for enzyme inhibitors and does not represent specific data for this compound. | Substituent at Para-position of Phenyl Ring | Electronic Nature | Relative Inhibitory Potency (IC₅₀) | Rationale for Change in Activity | | :--- | :--- | :--- | :--- | | -H (None) | Neutral | 1.0x (Baseline) | Baseline interaction with the active site. | | -OCH₃ | Electron-donating | 0.5x | May form additional hydrogen bonds or favorable hydrophobic interactions. | | -Cl | Electron-withdrawing | 0.8x | Can alter electronic interactions and participate in halogen bonding. | | -CF₃ | Strongly Electron-withdrawing | 1.5x | May create unfavorable electronic or steric clashes within the binding pocket. |

Role of the Carboxylic Acid Moiety in Receptor Binding

The carboxylic acid group (-COOH) at the 2-position of the imidazole ring is frequently a critical pharmacophoric element, acting as a key anchor for binding to the enzyme's active site. acs.org This functional group is versatile in its ability to form multiple high-energy interactions.

At physiological pH, the carboxylic acid is typically deprotonated to its carboxylate form (-COO⁻). This negative charge allows for strong ionic interactions, or salt bridges, with positively charged amino acid residues within the receptor's binding pocket, such as Arginine (Arg) and Lysine (Lys).

Furthermore, the oxygen atoms of the carboxylate are excellent hydrogen bond acceptors. They can form strong hydrogen bonds with hydrogen bond donor residues like Tyrosine (Tyr), Serine (Ser), and the backbone amide protons of the enzyme. researchgate.net For many nonsteroidal anti-inflammatory drugs (NSAIDs) that contain a carboxylic acid, this moiety is known to form crucial hydrogen bonds and ion pairs with residues at the active site of cyclooxygenase (COX) enzymes. researchgate.net This dual capacity for both ionic and hydrogen bonding interactions often makes the carboxylic acid indispensable for high-affinity binding and effective enzyme inhibition.

Table 2: Potential Interactions of the Carboxylate Group in an Enzyme Active Site | Interaction Type | Carboxylate Feature | Complementary Amino Acid Residue | Result | | :--- | :--- | :--- | :--- | | Ionic Interaction (Salt Bridge) | Negative Charge (-COO⁻) | Arginine (positively charged) | Strong anchoring of the inhibitor to the enzyme. | | Hydrogen Bond | Oxygen Atom (Acceptor) | Tyrosine (hydroxyl group) | Increased binding affinity and specificity. | | Hydrogen Bond | Oxygen Atom (Acceptor) | Serine (hydroxyl group) | Stabilization of the enzyme-inhibitor complex. |

Bioisosteric Replacement Strategies for Carboxylic Acid Groups in Medicinal Chemistry

While the carboxylic acid functional group is vital for the biological activity of many compounds, its presence can also introduce undesirable physicochemical properties. nih.govresearchgate.net These can include poor metabolic stability, low oral bioavailability due to limited passive diffusion across biological membranes, and potential toxicity. nih.govucc.ie To overcome these liabilities while preserving the essential binding interactions, medicinal chemists employ a strategy known as bioisosteric replacement. researchgate.net This involves substituting the carboxylic acid with a different functional group (a bioisostere) that mimics its key physical and chemical properties, such as acidity, size, and hydrogen bonding capacity.

The goal of this strategy is to create a new analog with an improved pharmacokinetic or toxicological profile without sacrificing potency. ucc.ie The selection of an appropriate bioisostere is context-dependent, and predicting the outcome of a replacement is not always straightforward. nih.gov

One of the most widely used bioisosteres for a carboxylic acid is the 1H-tetrazole ring. cambridgemedchemconsulting.com Tetrazoles have a pKa value similar to that of carboxylic acids, allowing them to exist in the anionic form at physiological pH and thus mimic the crucial ionic interactions. cambridgemedchemconsulting.com The successful application of this strategy is exemplified by the angiotensin II receptor blocker Losartan, where the tetrazole ring serves as a bioisostere for a carboxylic acid, contributing to its improved metabolic stability and oral efficacy. nih.govresearchgate.net

Other functional groups commonly used as carboxylic acid bioisosteres include:

Hydroxamic acids: These are moderately acidic and are strong metal chelators. nih.gov

Acylsulfonamides: The acidity of the N-H bond can be tuned by the substituents, allowing it to act as a proton donor. nih.gov

Tetrazolones: These have shown comparable activity and, in some cases, improved pharmacokinetic profiles compared to their carboxylic acid counterparts. rsc.org

Table 3: Comparison of Carboxylic Acid and Common Bioisosteres | Functional Group | Typical pKa Range | Key Features | | :--- | :--- | :--- | | Carboxylic Acid | 4-5 | Planar, strong H-bond acceptor, anionic charge. acs.org | | 1H-Tetrazole | 4.5-5 | Aromatic ring, delocalized anionic charge, metabolically stable. cambridgemedchemconsulting.comnih.gov | | Hydroxamic Acid | 8-9 | Can act as H-bond donor/acceptor, metal chelating properties. nih.gov | | Acylsulfonamide | Varies widely | Non-planar, tunable acidity, H-bond donor/acceptor. nih.gov |

Table of Compounds Mentioned

| Compound Name | | :--- | | this compound | | 1H-tetrazole | | Acylsulfonamide | | Arginine | | Hydroxamic acid | | Losartan | | Lysine | | Serine | | Tetrazolone | | Tyrosine |

Applications of 5 Phenyl 1h Imidazole 2 Carboxylic Acid and Its Derivatives in Catalysis and Advanced Materials

Utilization in Catalysis and as Catalyst Supports

While direct catalytic applications of 5-phenyl-1H-imidazole-2-carboxylic acid are not extensively documented, the broader class of imidazole (B134444) and benzimidazole (B57391) derivatives demonstrates significant potential in catalysis. These compounds can act as catalysts themselves or as ligands to form catalytically active metal complexes. For instance, imidazole is known to catalyze the synthesis of amides from nonactivated carboxylic acids and urea.

The imidazole moiety is a key component in various catalytic systems. For example, N-heterocyclic carbenes (NHCs) derived from imidazole precursors are used to create metallosurfactants for catalysis in aqueous media. In one study, NHC PEPPSI metallosurfactants were synthesized based on the functionalization of imidazole-4,5-dicarboxylic acid. These complexes showed catalytic activity in Suzuki-Miyaura reactions.

Furthermore, metal-organic frameworks (MOFs) incorporating imidazole-based ligands have been investigated for their catalytic properties. Although specific examples using this compound are not prominent, related structures like 2-phenyl-1H-imidazole-4,5-dicarboxylic acid have been used to construct MOFs with potential catalytic applications. The porous nature of MOFs, combined with the active sites provided by the metal nodes and the imidazole ligands, allows for their use as heterogeneous catalysts.

Integration into Functional Materials with Tunable Properties

The ability of this compound and its derivatives to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes them excellent building blocks for the construction of functional materials with tailored properties.

Building Blocks for Supramolecular Structures

Imidazole-based carboxylic acids are widely used as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These supramolecular structures are formed through the self-assembly of metal ions and organic ligands. The geometry and connectivity of the resulting framework can be tuned by modifying the structure of the organic linker and the choice of the metal ion.

For example, 2-phenyl-1H-imidazole-4,5-dicarboxylic acid has been employed to create one-dimensional and two-dimensional metal-organic frameworks with cadmium and lead ions. The resulting structures are influenced by the coordination environment of the metal ions and the bridging modes of the imidazole dicarboxylate ligand. Similarly, other imidazole-containing carboxylic acids have been used to construct MOFs with interesting topologies and potential applications in areas such as gas storage and separation. The presence of the phenyl group in this compound can introduce π-π stacking interactions, further influencing the packing and properties of the resulting supramolecular assemblies.

Compound Metal Ion Resulting Structure Dimensionality
2-phenyl-1H-imidazole-4,5-dicarboxylic acidCd(II)Coordination Polymer1D
2-phenyl-1H-imidazole-4,5-dicarboxylic acidPb(II)Metal-Organic Framework2D

This table presents examples of supramolecular structures formed from a related imidazole dicarboxylic acid, illustrating the potential of such molecules as building blocks.

Exploration in Self-Healing Materials and Drug Delivery Systems (as structural components)

The imidazole moiety is a key component in the design of advanced functional materials, including self-healing polymers and drug delivery systems.

In the realm of self-healing materials , the imidazole group can participate in reversible cross-linking networks. One approach involves the use of imidazole-metal coordination. The coordination bonds between imidazole ligands and metal ions can be broken and reformed, allowing the material to heal after damage. For instance, polymers incorporating imidazole groups have shown self-healing properties when combined with zinc(II) ions. The mechanical strength of these materials can be tuned by adjusting the molar ratio of imidazole to the metal ion. researchgate.net While not specifically using this compound, this principle highlights the potential of its imidazole core in creating such materials. Another strategy involves the use of imidazole as a catalyst in epoxy-based self-healing systems. researchgate.net

In drug delivery , pH-sensitive linkers containing imidazole have been developed. These linkers can release a drug in the acidic environment of tumor tissues or within specific cellular compartments. The nitrogen atom of the imidazole ring can be protonated at lower pH, triggering the cleavage of the linker and the release of the therapeutic agent. nih.gov The rate of drug release can be tuned by modifying the substituents on the linker structure. nih.gov The carboxylic acid and phenyl groups of this compound offer opportunities for its incorporation into such pH-responsive drug delivery systems.

Photophysical Properties and Optical Applications (e.g., dyes for solar cells)

Imidazole derivatives have been investigated for their interesting photophysical properties and potential applications in optical materials. The introduction of imidazole functional groups into conjugated systems can influence their electronic and luminescent properties.

The incorporation of imidazole groups into covalent organic frameworks (COFs) has been shown to enhance the conjugation effect, leading to a redshift in the fluorescence emission wavelength. acs.org This is attributed to the expansion of π-π orbitals and a reduction in the energy gap between excited states. acs.org The fluorescence behavior of these imidazole-containing COFs is often dependent on the polarity of the solvent. acs.org Such tunable luminescent properties make these materials promising for applications in molecular sensors and fluorescent probes.

Future Research Directions and Unexplored Avenues for 5 Phenyl 1h Imidazole 2 Carboxylic Acid

Development of Novel and Efficient Synthetic Routes

While various methods exist for the synthesis of substituted imidazoles, the development of more efficient, sustainable, and versatile routes for 5-phenyl-1H-imidazole-2-carboxylic acid and its derivatives is a crucial area for future research. amazonaws.com Current synthetic strategies often involve multi-step processes, harsh reaction conditions, or the use of toxic reagents. rsc.org Future efforts could focus on several promising approaches:

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions can significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. nih.govorganic-chemistry.org For instance, a four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org

Catalytic Systems: The exploration of novel catalysts, including heterogeneous catalysts and nanocatalysts, could lead to higher yields and selectivity under milder conditions. nih.govnih.gov Ruthenium and copper-catalyzed protocols have already shown promise in the synthesis of substituted imidazoles. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction control, scalability, and significantly reduced reaction times compared to conventional batch processing. amazonaws.comorganic-chemistry.org

Greener Synthesis: A key objective is the use of more environmentally benign solvents and reagents. A patented process, for example, describes the synthesis of 4,5-disubstituted imidazole-2-carboxylic acids by reacting the corresponding imidazoles with carbon dioxide under superatmospheric pressure, avoiding the use of more hazardous reagents. google.com

Synthetic StrategyPotential AdvantagesKey Research Focus
Multi-Component Reactions Increased atomic economy, reduced steps, operational simplicity. nih.govorganic-chemistry.orgDesign of novel reaction pathways for direct synthesis of the target scaffold.
Advanced Catalysis Higher yields, improved regioselectivity, milder reaction conditions, catalyst reusability. rsc.orgnih.govDevelopment of novel metal-based, organocatalysts, and biocatalysts.
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters.Adaptation of existing batch syntheses to continuous flow systems.
Microwave-Assisted Synthesis Rapid reaction times, improved yields. amazonaws.comorganic-chemistry.orgOptimization of microwave parameters for specific synthetic transformations.
Sustainable Methods Reduced environmental impact, use of renewable resources. google.comUtilization of green solvents (e.g., water), bio-based starting materials, and energy-efficient processes.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel this compound derivatives. nih.govmdpi.com These computational tools can analyze vast datasets to identify complex structure-activity relationships (SARs) that may not be apparent through traditional analysis. nih.gov

Future research should leverage AI and ML in the following areas:

Predictive Modeling: Development of robust quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives against various targets. nih.gov ML algorithms can also be trained to forecast pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity (ADMET) profiles, reducing late-stage attrition in drug development. nih.govnih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design entirely new molecules based on a desired therapeutic profile. nih.govnih.gov This allows for the exploration of a much broader chemical space than is accessible through traditional library screening.

Virtual Screening: AI-powered virtual screening can rapidly triage massive compound libraries to identify promising candidates for further investigation, significantly reducing the time and cost associated with high-throughput screening. mdpi.comnih.gov

AI/ML ApplicationObjectivePotential Impact
Predictive ADMET/QSAR Forecast biological activity and pharmacokinetic/toxicological profiles of virtual compounds. nih.govnih.govPrioritize synthesis of the most promising candidates; reduce animal testing.
De Novo Molecular Design Generate novel molecular structures with optimized properties. nih.govDiscover new chemical entities with enhanced potency and selectivity.
High-Throughput Virtual Screening Rapidly screen large virtual libraries to identify potential "hits". mdpi.comAccelerate hit identification and lead generation phases of drug discovery.
Synthesis Prediction Predict viable synthetic routes for novel designed compounds.Bridge the gap between computational design and practical laboratory synthesis.

Expansion of Coordination Chemistry Studies into Emerging Areas

The this compound molecule is a multifunctional ligand with multiple potential coordination sites, including the two nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group. researchgate.netresearchgate.net This makes it an excellent candidate for constructing novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov Future research in this domain should explore:

Novel Metal-Organic Frameworks (MOFs): The systematic synthesis of new MOFs using this ligand with a variety of metal ions (e.g., Zn, Cu, Co, Ni, Cd). nih.govijper.orgnih.gov The goal would be to create materials with tailored porosity, surface area, and chemical functionality.

Functional Materials for Catalysis: Investigating the catalytic activity of these newly synthesized MOFs in various organic transformations. The defined porous structure and accessible metal sites could lead to highly active and selective heterogeneous catalysts. nih.gov

Sensing and Separation: Exploring the potential of these coordination polymers for the selective sensing of metal ions, anions, or small organic molecules. acs.orgresearchgate.net Their unique framework structures could also be exploited for gas storage and separation applications. nih.gov

Photocatalysis and Luminescence: Some MOFs constructed from imidazole and carboxylic acid linkers have shown interesting photoluminescent and photocatalytic properties, suggesting potential applications in optoelectronics or for the degradation of pollutants. nih.govresearchgate.net

Metal Ion/ClusterPotential Application AreaRationale
Zinc (Zn) Luminescent sensors, Drug deliveryZn-based MOFs often exhibit strong luminescence and are biocompatible. nih.govacs.org
Copper (Cu) Catalysis, Gas separationCu-based MOFs are well-known for their catalytic activity and affinity for various gases. nih.govnih.gov
Cobalt (Co) / Nickel (Ni) Magnetic materials, ElectrocatalysisCo and Ni complexes can exhibit interesting magnetic and redox properties. nih.govnih.gov
Lanthanides (e.g., Eu, Tb) Optical materials, Chemical sensingLanthanide-based MOFs are known for their unique and sharp emission bands.

Deeper Mechanistic Elucidation of Enzyme Interactions via Structural Biology

To rationally design more potent and selective inhibitors based on the this compound scaffold, a deep understanding of their interactions with target enzymes at an atomic level is essential. Structure-guided optimization has already proven successful for developing derivatives of 1H-imidazole-2-carboxylic acid as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance. nih.gov

Future research should prioritize:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of the compound and its derivatives in complex with their biological targets (e.g., MBLs, indoleamine 2,3-dioxygenase (IDO)). nih.govnih.gov These structures would reveal the precise binding mode, key hydrogen bonds, and hydrophobic interactions.

Computational Docking and Molecular Dynamics: Using computational studies to complement experimental data. nih.govresearchgate.net Molecular dynamics simulations can provide insights into the flexibility of the enzyme's active site and the stability of the ligand-protein complex over time.

Kinetic Studies: Performing detailed enzyme kinetics experiments to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed). nih.govresearchgate.net This information is critical for understanding how the inhibitor affects the enzyme's function. For example, imidazole itself has been shown to act as a partial competitive inhibitor of β-glucosidase. nih.gov

Exploration of New Application Domains for Imidazole Carboxylic Acid Scaffolds

The versatility of the imidazole carboxylic acid scaffold suggests that its applications can extend beyond the currently explored areas. Future research should investigate novel domains where this chemical motif could provide significant advantages.

Materials Science: The imidazole ring is a key component of certain ionic liquids, which have applications as green solvents and in electroactive devices. elsevierpure.com Research into polymerizable versions of this compound could lead to the development of new functional polymers and conductive materials.

Agrochemicals: The diverse biological activities associated with imidazole derivatives suggest their potential use in agriculture as herbicides, fungicides, or plant growth regulators. researchgate.net Screening programs could identify derivatives with potent and selective activity for agricultural applications.

Catalysis: Beyond their role in MOFs, imidazole derivatives can act as N-heterocyclic carbene (NHC) precursors. NHCs are powerful organocatalysts used in a wide range of chemical transformations. organic-chemistry.org Exploring the conversion of this compound derivatives into novel NHC ligands could open new catalytic possibilities.

The continued exploration of this versatile scaffold, driven by interdisciplinary collaboration between synthetic chemists, computational scientists, biologists, and materials scientists, promises to unlock new and valuable applications in medicine, technology, and beyond.

Q & A

Basic: What synthetic methodologies are recommended for 5-phenyl-1H-imidazole-2-carboxylic acid, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves multi-step procedures, such as condensation of phenyl-substituted precursors with carbonyl-containing reagents. For example:

  • Step 1: Formation of the imidazole core via cyclization of α-keto acids or amidines with aldehydes under acidic or basic conditions.
  • Step 2: Introduction of the phenyl group via Suzuki coupling or Friedel-Crafts alkylation, depending on substituent positioning.
  • Critical Parameters:
    • Temperature control (e.g., 60–80°C for cyclization).
    • Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling reactions).
    • Solvent polarity (DMF or THF for solubility optimization).
      Monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography .

Basic: How can structural identity and purity be confirmed post-synthesis?

Answer:
Use a combination of analytical techniques:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic acid proton at δ ~12.5 ppm).
    • IR: Carboxylic acid C=O stretch at ~1700 cm⁻¹.
  • Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., m/z 200.08 for C₁₀H₈N₂O₂).
  • X-ray Crystallography: Resolve crystal structure using SHELXL for refinement .
  • Purity Assessment: HPLC with UV detection (e.g., C18 column, 98% purity threshold) .

Advanced: How can contradictory spectroscopic data during structural characterization be resolved?

Answer:

  • Cross-Validation: Pair 2D NMR (COSY, HSQC) with X-ray diffraction to resolve ambiguous proton assignments.
  • Computational Aids: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software).
  • Literature Benchmarking: Reference analogous imidazole derivatives (e.g., 5-methyl-1-(phenylmethyl) analogs ) to identify common spectral patterns.
  • Dynamic Effects: Investigate tautomerism or conformational flexibility via variable-temperature NMR .

Advanced: What computational strategies predict the compound’s biological activity?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase ).
    • Prepare ligand files (optimize geometry at B3LYP/6-31G* level).
    • Select binding pockets based on co-crystallized inhibitors (PDB: 1M17).
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase.
  • ADMET Prediction: Utilize SwissADME or pkCSM to assess bioavailability and toxicity profiles .

Advanced: What are best practices for refining crystal structures using SHELX?

Answer:

  • Data Collection: Ensure high-resolution (<1.0 Å) data to resolve electron density for the carboxylic acid group.
  • Refinement Workflow:
    • SHELXT: Solve phase problem via dual-space methods.
    • SHELXL: Refine anisotropic displacement parameters and hydrogen positions.
  • Validation: Check R-factors (R₁ < 0.05), Fo-Fc maps for residual density, and PLATON/checkCIF for geometry outliers .

Basic: Which biological assays evaluate pharmacological potential?

Answer:

  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Enzyme Inhibition: Spectrophotometric assays (e.g., COX-2 inhibition via prostaglandin E₂ quantification).
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ determination .

Advanced: How to design stability studies under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC.
  • Thermal Stability: Use TGA/DSC to assess decomposition temperatures.
  • Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .

Advanced: What methods study molecular interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography: Resolve ligand-protein complexes at atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.